7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chromenyl and benzoxepine moieties in its structure suggests that it might exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromenyl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzoxepine ring: This step might involve the condensation of suitable starting materials followed by cyclization.
Coupling of the chromenyl and benzoxepine units: This can be done using coupling reagents like EDCI or DCC in the presence of a base.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the chromenyl moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the benzoxepine or chromenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The chromenyl and benzoxepine moieties could play a role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide: can be compared with other benzoxepine derivatives or chromenyl compounds.
Benzoxepine derivatives: Known for their anti-inflammatory, anti-cancer, and neuroprotective activities.
Chromenyl compounds: Known for their antioxidant, anti-inflammatory, and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in the combination of the chromenyl and benzoxepine moieties, which might confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
7-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-17-5-6-18-15(11-17)10-14(8-9-26-18)21(24)22-16-4-2-13-3-7-20(23)27-19(13)12-16/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYIXXJUJFBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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